molecular formula C10H14FN3 B15311653 1-((5-Fluoropyridin-2-yl)methyl)piperazine

1-((5-Fluoropyridin-2-yl)methyl)piperazine

Cat. No.: B15311653
M. Wt: 195.24 g/mol
InChI Key: PHMCCJBVSNLYCX-UHFFFAOYSA-N
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Description

1-((5-Fluoropyridin-2-yl)methyl)piperazine is a fluorinated heterocyclic compound that features a piperazine ring bonded to a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Fluoropyridin-2-yl)methyl)piperazine typically involves the reaction of 5-fluoropyridine with piperazine under controlled conditions. One common method includes the nucleophilic substitution reaction where 5-fluoropyridine is treated with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoropyridin-2-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-Fluoropyridin-2-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Fluoropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.

    4-Fluoropyridine: Differing in the position of the fluorine atom, affecting its reactivity and applications.

    N-Methylpiperazine: A piperazine derivative without the fluoropyridine moiety.

Uniqueness

1-((5-Fluoropyridin-2-yl)methyl)piperazine is unique due to the combination of the fluoropyridine and piperazine rings, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(5-fluoropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

PHMCCJBVSNLYCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=C2)F

Origin of Product

United States

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